3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
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Overview
Description
3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,4-triazole ring through a methylene bridge. The presence of the amino group on the triazole ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is the enzyme imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Mode of Action
This compound: acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s function .
Biochemical Pathways
By inhibiting imidazoleglycerol-phosphate dehydratase, This compound affects the histidine biosynthesis pathway . This can lead to a decrease in the production of histidine, an essential amino acid .
Pharmacokinetics
The ADME properties of This compound It is known to be soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . These properties may influence its bioavailability.
Result of Action
The inhibition of imidazoleglycerol-phosphate dehydratase by This compound can lead to a decrease in histidine production . This can have various effects at the molecular and cellular levels, depending on the specific biological context.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, its solubility properties suggest that it may be more effective in aqueous environments or in the presence of certain solvents . .
Biochemical Analysis
Biochemical Properties
3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production . The compound interacts with this enzyme, inhibiting its function and affecting the production of histidine .
Cellular Effects
The effects of this compound on cells are significant. It has been found to exhibit potent inhibitory activities against certain cancer cell lines . It influences cell function by inhibiting the production of histidine, which can affect various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a competitive inhibitor, it binds to the active site of the enzyme imidazoleglycerol-phosphate dehydratase, preventing the normal substrate from binding and thus inhibiting the enzyme’s function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known to inhibit the HIS3 gene product, which plays a role in the histidine biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with various amines to form the desired triazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various reduced triazole compounds .
Scientific Research Applications
3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A simpler compound with similar inhibitory properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
Uniqueness
3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is unique due to its specific structure, which combines the properties of both benzoic acid and 1,2,4-triazole. This combination allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-10-12-6-14(13-10)5-7-2-1-3-8(4-7)9(15)16/h1-4,6H,5H2,(H2,11,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBTZNGMENVELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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